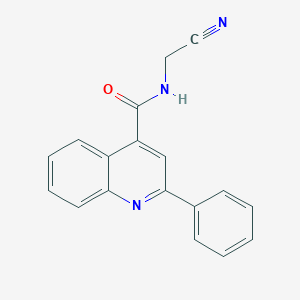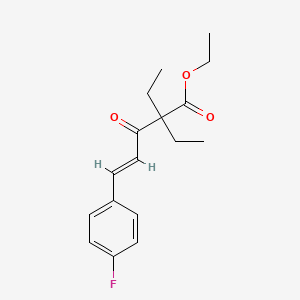
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide
説明
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide, also known as CP-690,550, is a chemical compound that has garnered interest in the scientific research community due to its potential therapeutic applications.
作用機序
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide works by inhibiting the activity of JAK, which is a family of enzymes that play a key role in the immune response. JAKs are involved in the signaling pathways that lead to the production of cytokines, which are proteins that regulate inflammation and other immune responses. By inhibiting JAK, N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide can reduce the production of cytokines and other immune system molecules, which can alleviate symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects in scientific research. In addition to its effects on the immune system, N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been shown to reduce the proliferation of certain types of cancer cells, and to have a protective effect on the liver in animal models of liver disease. N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has also been shown to affect the levels of certain neurotransmitters in the brain, which may have implications for the treatment of psychiatric disorders.
実験室実験の利点と制限
One of the primary advantages of N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide for lab experiments is its specificity for JAK inhibition. Unlike other drugs that target the immune system, N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide specifically targets JAK, which can reduce the risk of off-target effects. However, one limitation of N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of JAK in vivo.
将来の方向性
There are a number of future directions for research on N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide. One area of interest is the potential use of N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another area of interest is the development of new JAK inhibitors with improved pharmacokinetic properties. Additionally, there is ongoing research into the potential use of N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide in the treatment of psychiatric disorders, such as depression and anxiety.
Conclusion
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in the treatment of autoimmune diseases and other conditions. Its specificity for JAK inhibition and its potential for reducing inflammation make it an attractive candidate for further research. With ongoing research and development, N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide may one day become a valuable tool in the treatment of a variety of diseases.
科学的研究の応用
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been studied extensively in scientific research due to its potential therapeutic applications. One of the primary areas of research has been in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the activity of a protein called Janus kinase (JAK), which is involved in the immune response. By inhibiting JAK, N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide can reduce inflammation and other symptoms associated with autoimmune diseases.
特性
IUPAC Name |
N-(cyanomethyl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-10-11-20-18(22)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-9,12H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOQTVAVGSAMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-phenylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(5-ethyl-2-thienyl)-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4672600.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4672615.png)
![N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4672630.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-4-{[(1-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4672645.png)
![N-(3-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B4672652.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4672657.png)
![8-[2-(3-bromophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4672659.png)
![2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4672661.png)
![methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate](/img/structure/B4672677.png)
![2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4672680.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4672693.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]acrylonitrile](/img/structure/B4672700.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzenesulfonamide](/img/structure/B4672707.png)